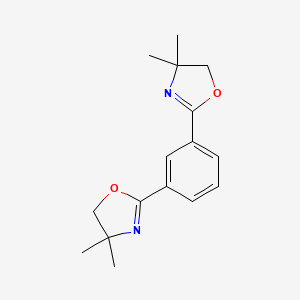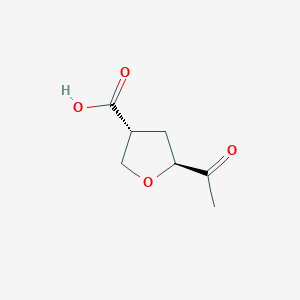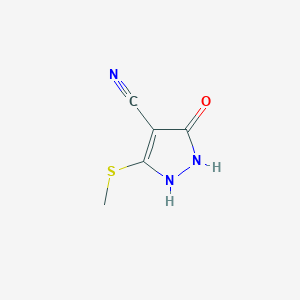
5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with a unique structure that includes a pyrazole ring substituted with a hydroxy group, a methylthio group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methylthio)-1H-pyrazole-4-carbonitrile with a hydroxylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-3-(methylthio)-1H-pyrazole-4-carbonitrile.
Reduction: Formation of 5-hydroxy-3-(methylthio)-1H-pyrazole-4-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-3,7-dimethoxyflavone: A flavonoid with similar hydroxy and methoxy substitutions.
5-Hydroxy-2(5H)-furanone: A compound with a similar hydroxy group but different ring structure.
5-Hydroxy-3′,4′,7-trimethoxyflavone: Another flavonoid with multiple methoxy groups.
Uniqueness
5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile is unique due to its combination of a pyrazole ring with hydroxy, methylthio, and carbonitrile groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H5N3OS |
|---|---|
Poids moléculaire |
155.18 g/mol |
Nom IUPAC |
3-methylsulfanyl-5-oxo-1,2-dihydropyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H5N3OS/c1-10-5-3(2-6)4(9)7-8-5/h1H3,(H2,7,8,9) |
Clé InChI |
PIYUMQJVGBTDLZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=O)NN1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


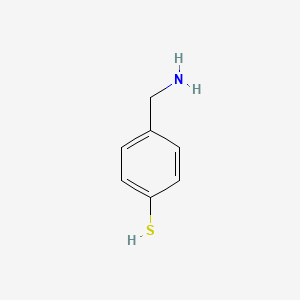

![1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)


![D-Alanine, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12879395.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide](/img/structure/B12879403.png)
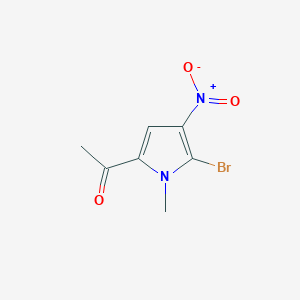



![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)
